molecular formula C17H23N5 B15121596 N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B15121596
M. Wt: 297.4 g/mol
InChI Key: GDGKSXHTBPJGOR-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene or ethyl acetate, and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent bonds with its targets.

Comparison with Similar Compounds

Uniqueness: N,5-dimethyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical properties and biological activities. This structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(pyridin-4-ylmethyl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H23N5/c1-14-10-19-17(20-11-14)21(2)16-4-3-9-22(13-16)12-15-5-7-18-8-6-15/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3

InChI Key

GDGKSXHTBPJGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC=NC=C3

Origin of Product

United States

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